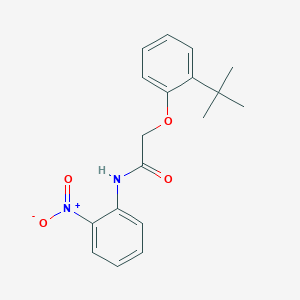![molecular formula C16H17N3O2 B4883260 N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methylphenyl)-2-(4-(carbamoylamino)phenyl)acetamide or simply as MPA-N. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Mécanisme D'action
The mechanism of action of N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are responsible for causing inflammation. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties and to develop new drugs based on this compound for the treatment of pain and inflammation. Another potential direction is to investigate its potential as a cancer treatment, as it has been shown to have some anticancer properties in vitro. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways.
Méthodes De Synthèse
The synthesis of N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-methylaniline, which is reacted with chloroacetyl chloride to form N-(2-methylphenyl)glycine ethyl ester. This intermediate is then reacted with 4-nitrophenylhydrazine to form N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst to form N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide has several potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-3-4-6-15(11)19-16(21)18-14-9-7-13(8-10-14)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMMUFRGMPVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
